Nota-AE105 is a novel compound designed for targeted imaging of the urokinase-type plasminogen activator receptor (uPAR), which is overexpressed in various cancers. This compound is significant in the field of medical imaging, particularly for positron emission tomography (PET), as it allows for the visualization and quantification of uPAR expression in tumors. The compound's design incorporates specific chelators that enhance its imaging capabilities, making it a valuable tool in cancer diagnostics.
Nota-AE105 is derived from a peptide sequence that targets uPAR, which plays a crucial role in cancer progression and metastasis. The synthesis of Nota-AE105 typically involves solid-phase peptide synthesis techniques, allowing for precise control over the peptide's structure and functionality. The compound has been evaluated in various studies for its efficacy in binding to uPAR and its potential as a PET imaging agent.
Nota-AE105 can be classified as a radiolabeled peptide ligand used in molecular imaging. It falls under the category of diagnostic agents specifically targeting cancer biomarkers. Its classification is further defined by its use as a positron emission tomography tracer, specifically designed to bind to uPAR.
The synthesis of Nota-AE105 involves several steps, primarily utilizing solid-phase peptide synthesis. The process begins with the attachment of amino acids to a resin, followed by sequential addition and coupling of protected amino acids. After the desired peptide sequence is assembled, the protecting groups are removed, and the peptide is cleaved from the resin.
The molecular structure of Nota-AE105 includes a peptide backbone with specific modifications that enhance its binding affinity for uPAR. The incorporation of disulfide bonds has been explored to stabilize its conformation and improve binding characteristics.
Nota-AE105 undergoes specific chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:
The radiolabeling process typically involves mixing Nota-AE105 with metal salts under controlled conditions to ensure efficient binding and stability of the radiolabeled complex.
Nota-AE105 functions by selectively binding to uPAR on cancer cells. This interaction inhibits uPAR's role in promoting tumor growth and metastasis while enabling visualization through PET imaging.
Binding studies have shown that Nota-AE105 exhibits high affinity for uPAR, with dissociation constants (K_D) in the nanomolar range (~4 nM), indicating strong interactions that facilitate effective imaging.
Nota-AE105 has significant applications in scientific research and clinical diagnostics:
Nota-AE105 represents a promising advancement in targeted cancer imaging technologies, providing researchers and clinicians with critical insights into tumor dynamics and treatment efficacy.
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2